Diastereomeric Identity: Anti vs. Syn
CAS 157967-06-1 is unambiguously the (2R,3S) anti diastereoisomer of Boc-dolaproine, whereas the natural dolaproine residue in dolastatin 10 possesses the (2R,3R) syn configuration (CAS 120205-50-7). In the Ru(II)-catalyzed dynamic kinetic resolution (DKR) approach reported by Mordant et al., the anti β-hydroxy-α-methyl ester intermediate was obtained with a diastereomeric ratio of 46:54 for anti (2S,3R)-6 to anti (2R,3S) diastereoisomer, while the Baylis–Hillman route of Almeida and Coelho produced the syn/anti ester mixture in an 83/17 ratio after diastereoselective hydrogenation [1] [2]. Crucially, the Bai et al. SAR study demonstrated that all pentapeptide analogs bearing modifications in the dolaproine moiety at positions C(9) and/or C(10) exhibited reduced cytotoxicity and diminished effects on vinblastine binding, nucleotide exchange, and colchicine binding relative to dolastatin 10, establishing that stereochemistry at these positions is a critical determinant of biological potency [3].
| Evidence Dimension | Diastereomeric configuration at C(3) and associated synthetic diastereomeric ratios |
|---|---|
| Target Compound Data | (2R,3S) anti configuration; DKR hydrogenation yields ~46% (2R,3S) anti in the 46:54 anti (2S,3R):anti (2R,3S) mixture |
| Comparator Or Baseline | (2R,3R) syn configuration (CAS 120205-50-7); Baylis–Hillman hydrogenation yields 83% syn in the 83/17 syn/anti mixture |
| Quantified Difference | Absolute configuration inverted at C(3); syn/anti ratios differ by synthetic route, ranging from 83/17 favoring syn to ~50/50 anti mixture depending on method |
| Conditions | Ru[(S)-MeO-BIPHEP]Br₂ catalyzed hydrogenation vs. Baylis–Hillman reaction followed by diastereoselective hydrogenation of N-Boc-prolinal with methyl acrylate |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable because the C(3) configuration directly controls the three-dimensional pharmacophore of assembled auristatin payloads and cannot be corrected by downstream chemistry.
- [1] Mordant C, Reymond S, Ratovelomanana-Vidal V, Genet JP. Synthesis of both syn and anti diastereoisomers of Boc-dolaproine from (S)-proline through DKR using ruthenium-catalyzed hydrogenation: a dramatic role of N-protecting groups. Tetrahedron. 2004;60(43):9715-9723. doi:10.1016/j.tet.2004.08.013 View Source
- [2] Almeida WP, Coelho F. An easy and stereoselective synthesis of N-Boc-dolaproine via the Baylis–Hillman reaction. Tetrahedron Lett. 2003;44(5):937-940. doi:10.1016/S0040-4039(02)02765-X View Source
- [3] Bai RL, Roach MC, Jayaram SK, Barkoczy J, Pettit GR, Ludueña RF, Hamel E. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin: correlation with cytotoxicity. Biochem Pharmacol. 1993;45(7):1503-1515. doi:10.1016/0006-2952(93)90051-W View Source
